BenchChemオンラインストアへようこそ!

Methyl 6-(aminomethyl)pyridine-3-carboxylate dihydrochloride

Salt-form selection Equivalent weight Reaction stoichiometry

Methyl 6-(aminomethyl)pyridine-3-carboxylate dihydrochloride (CAS 1706454-04-7) is a bis-hydrochloride salt of a 6-substituted nicotinic acid methyl ester, with molecular formula C₈H₁₂Cl₂N₂O₂ and a molecular weight of 239.1 g·mol⁻¹. It belongs to the class of pyridine-3-carboxylate derivatives featuring a primary aminomethyl substituent at the 6-position, a scaffold that has been employed as a versatile synthetic intermediate in medicinal chemistry for constructing platinum(II) anticancer complexes, histone deacetylase inhibitors, and sulfonamide-based enzyme modulators.

Molecular Formula C8H12Cl2N2O2
Molecular Weight 239.1 g/mol
CAS No. 1706454-04-7
Cat. No. B1427346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(aminomethyl)pyridine-3-carboxylate dihydrochloride
CAS1706454-04-7
Molecular FormulaC8H12Cl2N2O2
Molecular Weight239.1 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(C=C1)CN.Cl.Cl
InChIInChI=1S/C8H10N2O2.2ClH/c1-12-8(11)6-2-3-7(4-9)10-5-6;;/h2-3,5H,4,9H2,1H3;2*1H
InChIKeyZOHTVFSKZIUKLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-(Aminomethyl)pyridine-3-carboxylate Dihydrochloride (CAS 1706454-04-7): A Bis-HCl Nicotinate Building Block for Procurement Evaluation


Methyl 6-(aminomethyl)pyridine-3-carboxylate dihydrochloride (CAS 1706454-04-7) is a bis-hydrochloride salt of a 6-substituted nicotinic acid methyl ester, with molecular formula C₈H₁₂Cl₂N₂O₂ and a molecular weight of 239.1 g·mol⁻¹ . It belongs to the class of pyridine-3-carboxylate derivatives featuring a primary aminomethyl substituent at the 6-position, a scaffold that has been employed as a versatile synthetic intermediate in medicinal chemistry for constructing platinum(II) anticancer complexes, histone deacetylase inhibitors, and sulfonamide-based enzyme modulators [1][2]. The compound is commercially supplied at purities ranging from 95% to 98%, with storage recommended under inert atmosphere at 2–8 °C .

Why Methyl 6-(Aminomethyl)pyridine-3-carboxylate Dihydrochloride Cannot Be Interchanged with the Free Base or Mono-HCl Salt


The dihydrochloride salt (CAS 1706454-04-7) differs from the free base methyl 6-(aminomethyl)nicotinate (CAS 139183-87-2) and the monohydrochloride salt (CAS 1072438-56-2) in three procurement-relevant parameters: (i) salt stoichiometry, with two HCl equivalents per molecule versus one or zero, directly affecting equivalent weight in reaction calculations (MW 239.1 vs. 202.64 vs. 166.18 g·mol⁻¹) [1]; (ii) aqueous solubility, where the bis-HCl form provides enhanced dissolution in polar media compared to the free base, a critical factor in aqueous-phase conjugations and platinum-complexation reactions [2]; and (iii) commercially available purity tiers, with the dihydrochloride offered at 98% from select suppliers versus the typical 95% specification for the monohydrochloride . Substitution without stoichiometric recalibration would lead to incorrect molar equivalents in amide coupling, sulfonylation, or reductive amination steps where the 6-aminomethyl handle is derivatized.

Quantitative Differentiation Evidence for Methyl 6-(Aminomethyl)pyridine-3-carboxylate Dihydrochloride Against Closest Analogs


Salt Stoichiometry and Equivalent Weight: Dihydrochloride (2 HCl) vs. Monohydrochloride (1 HCl) vs. Free Base

The target dihydrochloride salt (CAS 1706454-04-7) contains two HCl equivalents per molecule, yielding a molecular weight of 239.1 g·mol⁻¹ . In comparison, the monohydrochloride (CAS 1072438-56-2) has MW 202.64 g·mol⁻¹, and the free base (CAS 139183-87-2) has MW 166.18 g·mol⁻¹ [1]. For a reaction requiring 1.0 mmol of the 6-aminomethylnicotinate scaffold, 239.1 mg of the dihydrochloride must be weighed, versus 202.6 mg of the monohydrochloride or 166.2 mg of the free base—an 18% mass increase over the mono-HCl and a 44% increase over the free base. This difference becomes consequential in multi-gram scale syntheses where precise stoichiometric control of the nucleophilic aminomethyl group is required [2].

Salt-form selection Equivalent weight Reaction stoichiometry

Commercially Available Purity Tier: 98% Dihydrochloride vs. 95% Monohydrochloride

The dihydrochloride salt is commercially available at 98% purity from Shanghai Leyan (Product No. 1582999) , whereas the monohydrochloride (CAS 1072438-56-2) is typically supplied at 95% purity across multiple vendors including abcr GmbH (AB416293) and AKSci . The 3-percentage-point purity differential translates to a maximum impurity burden of ≤2% for the dihydrochloride versus ≤5% for the monohydrochloride. For procurement supporting structure-activity relationship (SAR) studies or patent exemplification where impurity profiles must be rigorously documented, the higher-specification dihydrochloride reduces the risk of confounding biological or analytical readouts attributable to undefined residual impurities .

Purity specification Quality control Salt-form purity

6-Aminomethylnicotinate Scaffold in Platinum(II) Complexes: Overcoming Cisplatin Resistance with IC₉₀ ≤ 10 µM in HL-60 Leukemia

The 6-aminomethylnicotinate scaffold—the parent framework of the target dihydrochloride—has been employed as an N,N-chelating ligand for dichloridoplatinum(II) complexes. In a panel of five human tumor cell lines, (6-aminomethylnicotinate)dichloridoplatinum(II) complexes esterified with terpene alcohols demonstrated superior accumulation and cytotoxicity compared to cisplatin (CDDP) in CDDP-resistant cell lines. Specifically, the fenchyl (4a) and bornyl (4b) derivatives achieved IC₉₀ ≤ 10 µM in HL-60 leukemia cells, and the (−)-menthyl complex 4g broke CDDP resistance in 518A2 melanoma cells [1]. The scaffold's aminomethyl and carboxylate groups provide the N,N-chelation geometry essential for platinum binding, a feature retained irrespective of whether the free base, mono-HCl, or dihydrochloride salt is used as the synthetic precursor [2].

Anticancer platinum complexes Cisplatin resistance 6-Aminomethylnicotinate ligand

Patent-Exemplified Utility as a Synthetic Intermediate in Cardiac Sarcomere Modulators (WO2009/027820 A2)

Methyl 6-(aminomethyl)nicotinate hydrochloride (CAS 1072438-56-2), the monohydrochloride counterpart of the target dihydrochloride, is explicitly cited as a synthetic intermediate in WO2009/027820 A2 (Purdue Pharma / Shionogi), appearing at page column 257 of the patent [1]. This patent discloses substituted urea derivatives that selectively modulate the cardiac sarcomere for treating systolic heart failure. The use of the 6-aminomethylnicotinate ester in this therapeutic context demonstrates that the scaffold is validated in a patent landscape targeting a defined clinical indication, as opposed to merely generic combinatorial chemistry applications . While the patent specifically names the monohydrochloride, the dihydrochloride serves as an alternative salt form with enhanced aqueous solubility that may be preferable for aqueous workup steps in the patented synthetic sequences.

Cardiac sarcomere modulator Patent intermediate Pyridine building block

Dihydrochloride vs. Ethyl Ester Analog: Methyl Ester Retains Sufficient Electrophilicity for Direct Amidation Without Transesterification Risk

The target methyl ester dihydrochloride (CAS 1706454-04-7, MW 239.1) differs from the ethyl ester analog ethyl 6-(aminomethyl)nicotinate hydrochloride (CAS 1189434-55-6, MW 216.67) . In the J. Med. Chem. 2002 synthetic methodology, 6-aminomethyl-nicotinic acid methyl ester was directly coupled with 5-methyl-3-phenyl-isoxazole-4-carboxylic acid chloride to yield the corresponding amide in 85% isolated yield (0.56 g from 313 mg of the methyl ester) . The methyl ester provides sufficient electrophilicity for direct amidation while avoiding the potential for transesterification side reactions that can occur with higher alkyl esters when nucleophilic catalysts or alcohols are present in the reaction medium. Additionally, the methyl ester's lower molecular weight (239.1 vs. 216.67 for ethyl ester mono-HCl; adjusted for salt form) offers a modest atom economy advantage in fragment-based library synthesis [1].

Ester reactivity Amidation Transesterification

Aqueous Solubility Advantage of Dihydrochloride Salt Form for Platinum Chelation and Bioconjugation Chemistry

The dihydrochloride salt (2 HCl equivalents) is expected to exhibit higher aqueous solubility than the free base or monohydrochloride, a property relevant to the platinum(II) chelation chemistry where K₂PtCl₄ is reacted with 6-aminomethylnicotinic acid esters in aqueous 1 M HCl [1]. The reaction conditions for forming N,N-chelated cis-dichloroplatinum(II) complexes require dissolution of both the ligand and K₂PtCl₄ in aqueous acidic media. The dihydrochloride salt, already bearing two protonated HCl equivalents, dissolves directly in water without requiring additional acid for protonation of the aminomethyl and pyridyl groups, thereby simplifying the reaction setup and ensuring consistent ligand concentration . While quantitative solubility data (mg·mL⁻¹) for the dihydrochloride is not publicly reported in peer-reviewed literature, the general principle that bis-hydrochloride salts of aminomethylpyridines exhibit superior aqueous solubility over their free-base counterparts is well-established in pharmaceutical salt-form screening .

Aqueous solubility Platinum chelation Salt-form advantage

Recommended Application Scenarios for Methyl 6-(Aminomethyl)pyridine-3-carboxylate Dihydrochloride Based on Quantitative Evidence


Synthesis of Cisplatin-Resistance-Breaking Platinum(II) Anticancer Complexes

The dihydrochloride serves as the ideal precursor for constructing (6-aminomethylnicotinate)dichloridoplatinum(II) complexes, which have demonstrated IC₉₀ ≤ 10 µM in CDDP-resistant HL-60 leukemia cells and the ability to break cisplatin resistance in 518A2 melanoma [1]. The bis-HCl salt dissolves directly in the aqueous 1 M HCl medium required for K₂PtCl₄ chelation, eliminating the need for additional acidification. Researchers targeting resistant cancer models should procure the dihydrochloride specifically to ensure reproducible ligand stoichiometry and dissolution in the aqueous reaction conditions described by Schobert et al. [2].

Patent-Guided Cardiac Sarcomere Modulator Development

For medicinal chemistry programs following the WO2009/027820 A2 patent disclosures on cardiac sarcomere modulators, the dihydrochloride provides a higher-purity (98%) and more water-soluble alternative to the monohydrochloride explicitly cited in the patent [3]. The improved solubility facilitates aqueous workup steps in the sulfonylation and urea-forming reactions that construct the patent's exemplified chemical entities. Procurement at 98% purity supports rigorous impurity profiling required for patent exemplification and regulatory documentation .

High-Purity Building Block for HDAC Inhibitor and Nicotinamide-Based SAR Libraries

The 6-aminomethylnicotinate scaffold has been explored in the development of histone deacetylase (HDAC) inhibitors based on the 6-amino nicotinamide pharmacophore [4]. For structure-activity relationship (SAR) libraries where the 6-aminomethyl handle is derivatized via amidation, sulfonylation, or reductive amination, the dihydrochloride's 98% purity specification minimizes the risk of impurity-derived false positives or negatives in enzymatic and cellular assays. The demonstrated 85% amidation yield with isoxazole acid chlorides further supports its use in parallel library synthesis [5].

Aqueous-Phase Bioconjugation and Fragment-Based Drug Discovery

In fragment-based drug discovery (FBDD) and bioconjugation workflows requiring aqueous solubility of the building block, the dihydrochloride salt's two HCl equivalents ensure rapid dissolution without organic co-solvents. This property is particularly advantageous for biochemical assays (e.g., SPR, ITC, NMR-based fragment screening) where organic solvent content must be minimized to avoid protein denaturation. The scaffold's balanced LogP (~1.17 calculated) and topological polar surface area (65.2 Ų) [6] place it within favorable fragment-like physicochemical space, making the dihydrochloride the preferred salt form for fragment library procurement.

Quote Request

Request a Quote for Methyl 6-(aminomethyl)pyridine-3-carboxylate dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.